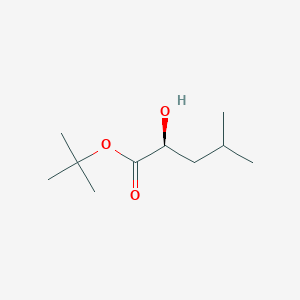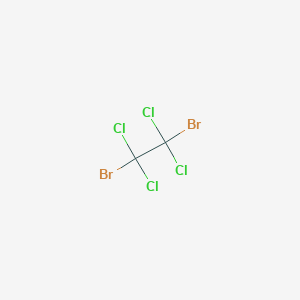
1,2-Dibromotetrachloroethane
Overview
Description
1,2-Dibromotetrachloroethane is an organohalide with the chemical formula C₂Br₂Cl₄. It is a crystalline solid that emits lachrymatory (tear-producing) vapors. This compound was first discovered by the Italian chemist Faustino Malaguti in 1846. It is known for its use as a fungicide, flame retardant, and a source of bromine in laboratory settings .
Mechanism of Action
Target of Action
1,2-Dibromotetrachloroethane primarily targets sulfones . It acts as a halogenating reagent for the one-pot conversion of sulfones to alkenes . It is also a useful brominating reagent for diaryl Te II species .
Mode of Action
The compound interacts with its targets through a process known as the Ramberg-Bäcklund rearrangement . This is a chemical reaction where a sulfone is converted to an alkene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement . The downstream effects of this pathway are the production of alkenes, which are important in various industrial applications.
Result of Action
The primary result of this compound’s action is the conversion of sulfones to alkenes . This conversion is crucial in various chemical reactions and industrial processes. Additionally, it can be used as a source for bromine in the laboratory .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, when reacted with aniline at 140 to 150 °C, it gives pure tetrachloroethylene . It is also worth noting that this compound is a crystalline solid that emits lachrymatory (tear-producing) vapors , indicating that its handling and use require specific environmental conditions for safety and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to act as a halogenating reagent for the one-pot conversion of sulfones to alkenes by Ramberg-Bäcklund rearrangement . It is also a useful brominating reagent for diaryl Te II species .
Molecular Mechanism
The molecular mechanism of 1,2-Dibromotetrachloroethane involves its decomposition to Tetrachloroethylene and bromine when heated . When reacted with potassium sulphide, it gives tetrachloroethylene, potassium bromide, and sulfur .
Temporal Effects in Laboratory Settings
It is known that the compound decomposes to Tetrachloroethylene and bromine when heated .
Preparation Methods
1,2-Dibromotetrachloroethane is typically prepared by reacting tetrachloroethylene with bromine. The reaction is carried out by refluxing the mixture for approximately two hours . This method is similar to the one used by Malaguti, who exposed a mixture of tetrachloroethylene and bromine to sunlight .
Chemical Reactions Analysis
1,2-Dibromotetrachloroethane undergoes several types of chemical reactions:
Decomposition: When heated, it decomposes to form tetrachloroethylene and bromine.
Reaction with Potassium Sulfide: It reacts with potassium sulfide to produce tetrachloroethylene, potassium bromide, and sulfur.
Reaction with Aniline: When reacted with aniline at temperatures between 140 to 150°C, it yields pure tetrachloroethylene.
Scientific Research Applications
1,2-Dibromotetrachloroethane has various applications in scientific research:
Halogenating Reagent: It is used as a halogenating reagent for the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement.
Brominating Reagent: It is a useful brominating reagent for diaryl tellurium species.
Analytical Chemistry: It is employed in the quantitative determination of perhalogenated compounds by high-performance liquid chromatography (HPLC).
Fire-Proofing Agent: It is used as a fire-proofing agent.
Replacement for Ozone-Depleting Solvents: It serves as an effective replacement for ozone-depleting solvents like dibromodifluoromethane and tetrabromodifluoroethane.
Comparison with Similar Compounds
1,2-Dibromotetrachloroethane can be compared with other similar compounds such as:
Dibromodifluoromethane: Used as a halogenating reagent and an ozone-depleting solvent.
Tetrabromodifluoroethane: Another ozone-depleting solvent with similar applications.
1,2-Dibromoethane: Used as a brominating reagent and in the synthesis of various organic compounds.
This compound is unique due to its specific combination of bromine and chlorine atoms, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1,2-dibromo-1,1,2,2-tetrachloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2Cl4/c3-1(5,6)2(4,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUKOGPNGRUXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212209 | |
| Record name | 1,2-Dibromotetrachloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-25-1 | |
| Record name | 1,2-Dibromo-1,1,2,2-tetrachloroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromotetrachloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromotetrachloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromotetrachloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMOTETRACHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SGG217EFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary applications of 1,2-dibromotetrachloroethane in organic synthesis?
A1: this compound (DBTCE) proves to be a versatile reagent in organic synthesis. Research highlights its efficacy in several transformations, including:
- Conversion of alcohols to alkyl bromides: DBTCE, in conjunction with triphenylphosphine (PPh3), facilitates the efficient conversion of alcohols to their corresponding bromides under mild conditions. This method is noteworthy for its high yields, rapid reaction times (as short as 5 minutes), and applicability to chiral alcohols with excellent enantiomeric excess retention [].
- Ring-opening reactions of cyclic ethers: DBTCE, again with PPh3, enables the ring-opening of cyclic ethers under mild conditions [].
- Bromination reactions: DBTCE acts as an effective brominating agent for various substrates. For instance, it enables the synthesis of brominated norbornene, norbornadiene, and benzonorbornadiene derivatives in good yields []. It has also been successfully employed in the bromination of 2,3-dihydrobenzobarrelene, leading to the selective formation of a non-rearrangement product [].
- Synthesis of halogenated tetrathiafulvalenes (TTFs): DBTCE serves as a brominating agent in the synthesis of halogenated TTFs, specifically in the preparation of tetrabromo-TTF and 2,3-dibromo-6,7-dimethyl-TTF [].
Q2: Can you explain the role of this compound in the Ramberg-Bäcklund rearrangement?
A2: Traditionally, the Ramberg-Bäcklund rearrangement, a reaction that transforms sulfones into alkenes, employs ozone-depleting agents like carbon tetrachloride (CCl4), dibromodifluoromethane (CBr2F2), and dibromotetrafluoroethane (CBr2F4). Research demonstrates that DBTCE can successfully replace these environmentally harmful reagents in this reaction [].
Q3: What are the environmental concerns associated with this compound, and are there any alternatives?
A3: While DBTCE offers valuable synthetic utility, it is crucial to acknowledge its potential environmental impact. As a halogenated hydrocarbon, DBTCE raises concerns regarding its persistence and potential for bioaccumulation. Notably, its use in polystyrene foaming-in-place compositions, aiming to impart self-extinguishing properties, highlights this concern []. Research is ongoing to explore alternative, more environmentally friendly reagents and strategies to mitigate the ecological impact of DBTCE.
Q4: Are there any studies on the stability and compatibility of this compound with different materials?
A5: Research indicates that the presence of silicone mold release agents negatively affects the self-extinguishing properties of polystyrene compositions containing DBTCE []. This finding underscores the importance of considering material compatibility when using DBTCE in various applications. Further research is needed to comprehensively understand its stability and compatibility with a wider range of materials.
Q5: What analytical techniques are commonly used to characterize and quantify this compound?
A5: Various spectroscopic techniques are employed for the characterization of DBTCE and its derivatives. These include:
- NMR Spectroscopy: 29Si and 31P NMR spectroscopy are particularly useful in characterizing phosphanes and diphosphanes synthesized using DBTCE, providing information about their structure and purity [].
- X-ray Crystallography: This technique has been instrumental in determining the single-crystal structures of compounds like tetrachloro-TTF (Cl4TTF), 2,3-dichloro-6,7-dimethyl-TTF (Cl2Me2TTF), and 2,3-diiodo-6,7-dimethyl-TTF (I2Me2TTF), providing valuable insights into their molecular geometries and packing arrangements [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


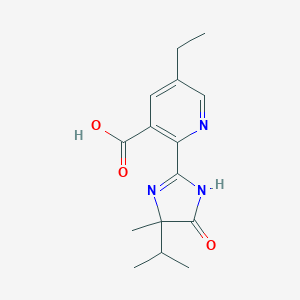

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
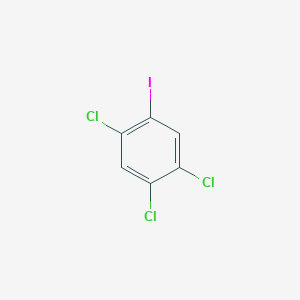
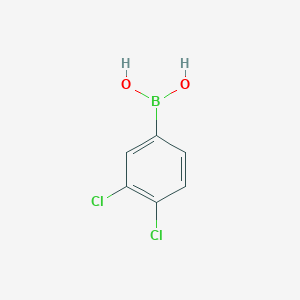
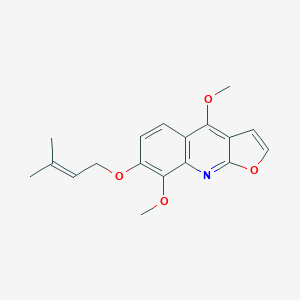
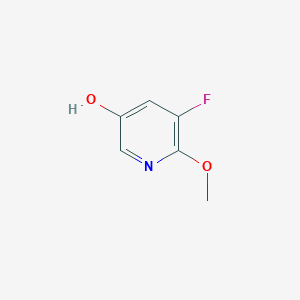
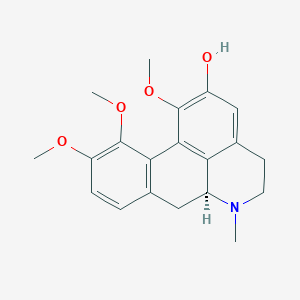
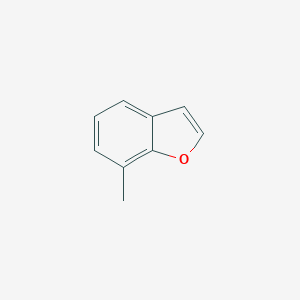
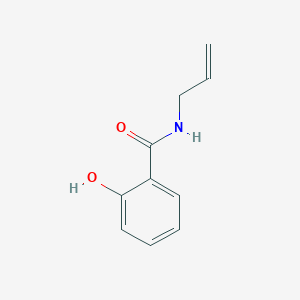
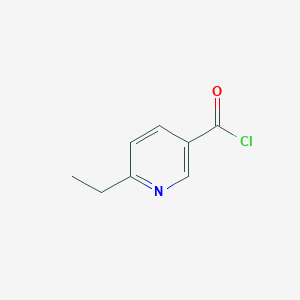
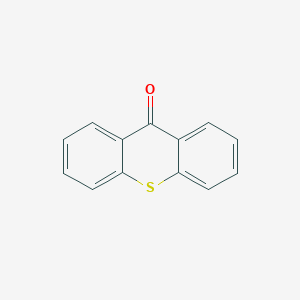
![4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone](/img/structure/B50318.png)
